molecular formula C15H15N5OS2 B5666428 N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide

N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide

Cat. No. B5666428
M. Wt: 345.4 g/mol
InChI Key: ROAQTVUIVUPRIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bi-heterocyclic propanamides typically involves multi-step processes that include S-substitution reactions, refluxing with carbon disulfide in basic media, and the use of electrophiles in a basic aqueous medium. For instance, a novel series of bi-heterocyclic propanamides was synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which underwent several steps to yield the targeted compounds (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often determined by X-ray crystallography, showcasing the intricacies of their crystalline forms. For example, the crystal structure of certain bi-heterocyclic compounds reveals monoclinic space groups and specific cell parameters, indicating the complex nature of these molecules (Liu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can lead to a variety of products depending on the reactants and conditions used. These reactions are pivotal for the synthesis of diverse compounds with potential biological activities. For example, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles can yield acyclic and cyclic derivatives, demonstrating the reactivity of the pyridinyl and thiazolyl moieties (Sokolov & Aksinenko, 2010).

properties

IUPAC Name

N-[4-methyl-5-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-3-12(21)20-15-17-9(2)13(23-15)10-8-22-14(18-10)19-11-6-4-5-7-16-11/h4-8H,3H2,1-2H3,(H,16,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAQTVUIVUPRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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